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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethyl acetate

Cat. No.: B089613 Get Quote

This guide provides a comparative analysis of the spectroscopic data for 2-(2-
ethoxyethoxy)ethyl acetate against structurally related glycol ether acetates. The data

presented, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is

intended for researchers, scientists, and professionals in drug development to facilitate

compound identification and characterization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2-(2-ethoxyethoxy)ethyl
acetate and three alternative compounds: 2-ethoxyethyl acetate, 2-butoxyethyl acetate, and

diethylene glycol diethyl ether. This comparative data highlights the influence of structural

modifications on the spectral properties.

Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2-(2-ethoxyethoxy)ethyl

Acetate

1740 (strong), 1240 (strong),

1120-1040 (strong)

C=O (ester), C-O (ester), C-O-

C (ether)

2-Ethoxyethyl Acetate
1742 (strong), 1238 (strong),

1045 (strong)

C=O (ester), C-O (ester), C-O-

C (ether)

2-Butoxyethyl Acetate
1741 (strong), 1241 (strong),

1118 (strong)

C=O (ester), C-O (ester), C-O-

C (ether)

Diethylene Glycol Diethyl Ether 1119 (strong) C-O-C (ether)

¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

Compound -CH₃ (ester) -OCH₂CH₃ -OCH₂CH₃ -COOCH₂-
-
OCH₂CH₂O-

2-(2-

ethoxyethoxy

)ethyl Acetate

2.08 1.22 3.53 4.23 3.6-3.7

2-Ethoxyethyl

Acetate
2.05 1.21 3.53 4.16 3.65

2-Butoxyethyl

Acetate
2.06 0.93 (CH₃)

1.3-1.6

(CH₂CH₂)
4.15 3.5-3.6

Diethylene

Glycol Diethyl

Ether

- 1.21 3.51 - 3.63

¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)
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Compoun
d

-C=O
-
COOCH₂-

-
OCH₂CH₂
O-

-
OCH₂CH₃

-CH₃
(ester)

-
OCH₂CH₃

2-(2-

ethoxyetho

xy)ethyl

Acetate

170.6 63.8 69.1, 70.5 66.7 21.0 15.2

2-

Ethoxyethy

l Acetate

171.0 63.8 68.3 66.5 21.0 15.1

2-

Butoxyethy

l Acetate

171.0 63.9 68.5, 70.8 70.9 21.0
13.9, 19.3,

31.8

Diethylene

Glycol

Diethyl

Ether

- - 70.0, 70.6 66.7 - 15.3

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the sample by measuring the absorption

of infrared radiation.

Methodology:

Sample Preparation: For liquid samples such as 2-(2-ethoxyethoxy)ethyl acetate and its

analogues, a neat spectrum can be obtained. A small drop of the liquid is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrument Setup:
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Ensure the spectrometer's sample chamber is clean and dry.

Record a background spectrum of the empty sample holder to subtract atmospheric and

instrumental interferences.

Data Acquisition:

Place the prepared sample in the spectrometer's beam path.

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise

ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

The resulting transmittance or absorbance spectrum is then analyzed for characteristic

absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by observing the magnetic properties of atomic

nuclei.

Methodology for ¹H and ¹³C NMR:

Sample Preparation:

Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-100 mg for ¹³C

NMR.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

"Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity and

improve spectral resolution.

Data Acquisition (¹H NMR):

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard 90° pulse sequence.

Set the number of scans (typically 8 to 16) and a suitable relaxation delay (e.g., 1-5

seconds) to ensure full relaxation of the protons.

Data Acquisition (¹³C NMR):

Set a wider spectral width (e.g., 0 to 220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-

noise.

A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower

natural abundance of the ¹³C isotope.

A relaxation delay is used to allow for the typically longer relaxation times of carbon nuclei.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Perform baseline correction to obtain a flat baseline.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different

types of protons.

Reference the chemical shifts to the TMS signal.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-ethoxyethoxy)ethyl
Acetate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089613#spectroscopic-data-ir-nmr-for-2-2-
ethoxyethoxy-ethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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